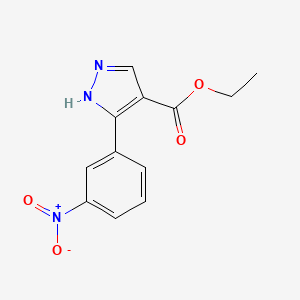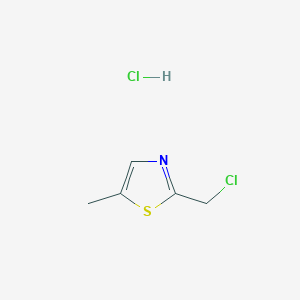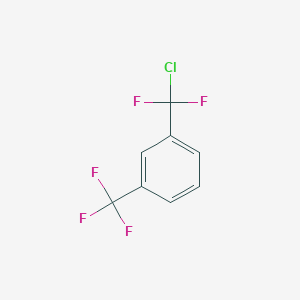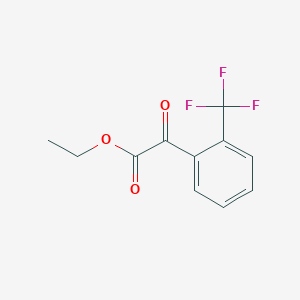![molecular formula C9H8ClF3S B6328763 4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98% CAS No. 80397-18-8](/img/structure/B6328763.png)
4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%
描述
4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, or 4-CETM, is a synthetic organic compound used in a variety of scientific research applications. It is composed of a benzene ring with a chloro-trifluoroethyl group and a thio-methyl group attached. This compound is a colorless liquid with a melting point of -37.9 °C and a boiling point of 159 °C. It is highly soluble in water and has a low vapor pressure, making it an ideal choice for a wide range of laboratory experiments.
科学研究应用
4-CETM has been used in a variety of scientific research applications. It has been used as a solvent for organic reactions, as a reagent in organic synthesis, and as a starting material for the preparation of other compounds. It has also been used as a catalyst in the production of polymers and in the preparation of pharmaceuticals. In addition, 4-CETM has been used in the synthesis of dyes and pigments, in the production of photographic chemicals, and in the manufacture of explosives.
作用机制
The mechanism of action of 4-CETM is not well understood. However, it is believed that its reactive properties can be attributed to the presence of the chloro-trifluoroethyl group and the thio-methyl group. These groups can react with other molecules, allowing 4-CETM to act as a catalyst or reactant in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CETM are not well understood. However, it is known that this compound can react with other molecules and may have some toxic effects. It is important to note that 4-CETM is not approved for human therapeutic use and should only be used in laboratory experiments under the supervision of trained personnel.
实验室实验的优点和局限性
The advantages of using 4-CETM in laboratory experiments include its low vapor pressure, its high solubility in water, and its low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, it should be noted that 4-CETM is a hazardous material and should be handled with care. It is also important to note that the effects of this compound on humans have not been studied and it should not be used for therapeutic purposes.
未来方向
Further research into the effects of 4-CETM on humans and the environment is needed. Additionally, more research into the mechanism of action of this compound and its potential applications should be conducted. Finally, further research into the synthesis of 4-CETM and other compounds related to this compound should be conducted.
属性
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethyl)sulfanyl-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3S/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWZJGRIWSCQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(F)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)




![2-[(Trifluoromethio)methyl]pyrrolidine, 98%](/img/structure/B6328790.png)